molecular formula C15H14O4 B2962958 3-[(3-Methoxyphenoxy)methyl]benzoic acid CAS No. 30082-38-3

3-[(3-Methoxyphenoxy)methyl]benzoic acid

Cat. No.: B2962958
CAS No.: 30082-38-3
M. Wt: 258.273
InChI Key: GMOMCGDLRGTKJD-UHFFFAOYSA-N
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Description

Contextual Significance within Aromatic Ether Carboxylic Acid Chemistry

Aromatic ether carboxylic acids are a significant class of organic compounds characterized by an ether linkage and a carboxylic acid group attached to aromatic rings. This combination of functional groups imparts a unique set of physicochemical properties that make them valuable in various scientific and industrial domains.

Phenoxybenzoic acids, a prominent subclass, are recognized for their roles as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 3-phenoxybenzoic acid is a known metabolite of certain pyrethroid insecticides. The study of such compounds is crucial for understanding the environmental fate and toxicology of these important agricultural chemicals. Furthermore, derivatives of phenoxybenzoic acid have been investigated for a range of biological activities, including their potential as anti-inflammatory and anticancer agents. For example, some derivatives are explored as inhibitors of specific enzymes, highlighting their relevance in drug discovery.

The general structure of phenoxy-benzoic acids allows for a high degree of synthetic modification, enabling the fine-tuning of their properties for specific applications. The introduction of substituents on the aromatic rings, such as the methoxy (B1213986) and methyl groups in 3-[(3-Methoxyphenoxy)methyl]benzoic acid, can significantly influence their electronic properties, conformation, and biological activity.

Theoretical Frameworks for Investigation of Substituted Benzoic Acid Derivatives

The study of substituted benzoic acid derivatives is well-supported by a variety of theoretical and computational frameworks. These approaches provide valuable insights into the structural, electronic, and reactive properties of these molecules, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For substituted benzoic acids, DFT can be employed to:

Predict Molecular Geometries: Determine the most stable three-dimensional arrangement of atoms.

Calculate Spectroscopic Properties: Simulate infrared (IR), nuclear magnetic resonance (NMR), and other spectra to aid in the identification and characterization of these compounds.

Analyze Electronic Properties: Investigate parameters such as molecular orbital energies, charge distribution, and dipole moments to understand the reactivity and intermolecular interactions.

Evaluate Thermodynamic Properties: Calculate energies of reaction, activation barriers, and other thermodynamic quantities to predict the feasibility and kinetics of chemical processes.

Quantitative Structure-Activity Relationship (QSAR) models are another important theoretical tool. QSAR studies attempt to correlate the chemical structure of a series of compounds with their biological activity. For phenoxy-benzoic acid systems, QSAR can be used to:

Identify key structural features that contribute to a specific biological effect.

Predict the activity of novel, unsynthesized derivatives.

Guide the design of new compounds with enhanced potency or selectivity.

These theoretical frameworks are instrumental in rationalizing the behavior of substituted benzoic acids and in guiding the design of new molecules with desired properties.

Overview of Current Research Trajectories and Challenges for Phenoxy-Benzoic Acid Systems

Current research on phenoxy-benzoic acid systems is diverse, reflecting their potential in various fields. A significant trajectory is in the development of novel bioactive compounds. Researchers are actively synthesizing and evaluating new derivatives for their therapeutic potential, including as enzyme inhibitors and receptor modulators. For instance, certain para-substituted benzoic acid derivatives have been identified as competitive inhibitors of the protein phosphatase Slingshot, which has therapeutic potential against cancers. nih.gov

Another important area of research is in materials science , where these compounds can serve as building blocks for polymers and other functional materials. The rigid aromatic structures combined with the flexible ether linkage can lead to materials with interesting thermal and mechanical properties.

Despite the promising applications, there are several challenges in the research of phenoxy-benzoic acid systems:

Synthesis: The synthesis of specifically substituted derivatives can be challenging, often requiring multi-step procedures and purification. The development of more efficient and selective synthetic methods is an ongoing area of research. For example, the Ullmann condensation is a common method for forming the ether linkage, but it can require harsh reaction conditions.

Characterization: A thorough characterization of the structural and electronic properties of new derivatives is essential but can be complex. This often requires a combination of spectroscopic techniques and computational modeling.

Understanding Structure-Activity Relationships: Elucidating the precise relationship between the molecular structure and biological activity or material properties is a key challenge. This requires systematic studies of a wide range of derivatives and the application of theoretical models.

Bioavailability and Toxicology: For compounds intended for biological applications, understanding their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial and requires extensive investigation.

The following table provides a summary of key research areas and associated challenges for phenoxy-benzoic acid systems:

Research AreaKey ObjectivesChallenges
Medicinal Chemistry Discovery of new therapeutic agents (e.g., anti-inflammatory, anticancer).Optimizing potency and selectivity, understanding mechanism of action, ensuring favorable ADMET properties.
Agrochemicals Development of new pesticides and herbicides with improved efficacy and environmental profiles.Achieving target specificity, managing resistance development, assessing environmental impact.
Materials Science Creation of novel polymers and functional materials with tailored properties.Controlling polymer architecture, achieving desired thermal and mechanical stability, scalability of synthesis.
Environmental Chemistry Understanding the fate and impact of phenoxy-benzoic acid derivatives as metabolites of pollutants.Detecting low concentrations in environmental samples, elucidating degradation pathways, assessing ecological risk.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-methoxyphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-6-3-7-14(9-13)19-10-11-4-2-5-12(8-11)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOMCGDLRGTKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 3 Methoxyphenoxy Methyl Benzoic Acid

Established Synthetic Routes to the Core 3-[(3-Methoxyphenoxy)methyl]benzoic acid Scaffold

The synthesis of the this compound core structure is primarily achieved through several well-established organic reactions. These methods focus on the formation of the key ether linkage and the installation or modification of the carboxylic acid functional group.

Etherification Strategies (e.g., Williamson Ether Synthesis Adaptations utilizing Benzoic Acid Precursors and Methoxyphenols)

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and is a principal method for synthesizing the target molecule. masterorganicchemistry.comwikipedia.org This SN2 reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of this compound, this translates to the reaction of a 3-methoxyphenoxide with a methyl halide derivative of benzoic acid.

A common adaptation involves the use of 3-bromomethylbenzoic acid or its ester derivative and 3-methoxyphenol (B1666288). The phenolic proton of 3-methoxyphenol is first deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic phenoxide. masterorganicchemistry.com This phenoxide then displaces the bromide ion from the benzylic position of the benzoic acid derivative.

The choice of solvent is critical for the efficiency of this SN2 reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently employed as they can solvate the cation of the base while leaving the anionic nucleophile relatively free to react. wikipedia.orgchem-station.com The reaction is typically conducted at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.org

Reactant 1Reactant 2BaseSolventTemperature (°C)
3-Bromomethylbenzoic acid3-MethoxyphenolK2CO3DMF80-100
Methyl 3-(bromomethyl)benzoate3-MethoxyphenolNaHAcetonitrile50-80

Carbon-Carbon Bond Forming Reactions for Aromatic Linkage (e.g., Suzuki-Miyaura Coupling Analogs)

While the Williamson ether synthesis focuses on forming the C-O-C ether bond directly, alternative strategies can involve the construction of the diaryl ether linkage through carbon-carbon bond-forming reactions followed by subsequent transformations. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-C bonds between an organoboron compound and an organohalide. libretexts.orgyoutube.com

Although not a direct method for diaryl ether synthesis, analogs and modifications of the Suzuki-Miyaura coupling have been developed to achieve this. acs.orgresearchgate.net One such strategy involves a three-component coupling where an oxygen atom is formally inserted into the Suzuki-Miyaura transformation. acs.org This can be achieved by the in-situ generation of an aryl borate (B1201080) intermediate through oxidation, which then participates in the palladium-catalyzed coupling. acs.org This approach allows for the use of readily available aryl halides and organoboron reagents, which are the traditional partners in Suzuki-Miyaura couplings. acs.orgresearchgate.net

The catalytic cycle for such a transformation would involve the standard steps of oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the in-situ generated aryl borate, and concluding with reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. libretexts.org

Functional Group Interconversions for Carboxylic Acid Formation (e.g., Nitrile Hydrolysis, Ester Saponification)

In many synthetic routes, the carboxylic acid functionality of this compound is introduced at a later stage through the transformation of a precursor functional group. This approach is often advantageous as the precursor group may be more stable or less reactive under the conditions required for the etherification step.

Nitrile Hydrolysis:

A common precursor to a carboxylic acid is a nitrile group (-CN). The synthesis can be designed to produce 3-[(3-Methoxyphenoxy)methyl]benzonitrile, which is then hydrolyzed to the desired carboxylic acid. lumenlearning.com Nitrile hydrolysis can be performed under either acidic or basic conditions. byjus.comchemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile is typically heated under reflux with a strong acid such as hydrochloric acid (HCl). commonorganicchemistry.comlibretexts.org The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. byjus.comchemistrysteps.com

Base-catalyzed hydrolysis: The nitrile is heated with a hydroxide (B78521) base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). commonorganicchemistry.comlibretexts.org This process initially forms a carboxylate salt, which must then be neutralized with a strong acid in a separate workup step to yield the final carboxylic acid. libretexts.orgmasterorganicchemistry.com

Ester Saponification:

Another frequently used precursor is an ester, such as methyl 3-[(3-Methoxyphenoxy)methyl]benzoate. The conversion of an ester to a carboxylic acid is achieved through a process called saponification, which is the base-promoted hydrolysis of an ester. masterorganicchemistry.comorganicchemistrytutor.com The ester is treated with a strong base, typically sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. jove.comyoutube.com This reaction is effectively irreversible as the resulting carboxylate ion is deprotonated under the basic conditions. masterorganicchemistry.com An acidic workup is then required to protonate the carboxylate and afford the final carboxylic acid. organicchemistrytutor.comjove.com

Precursor CompoundReagentsConditionsProduct
3-[(3-Methoxyphenoxy)methyl]benzonitrileHCl, H2ORefluxThis compound
3-[(3-Methoxyphenoxy)methyl]benzonitrile1. NaOH, H2O/EtOH2. HCl1. Reflux2. AcidificationThis compound
Methyl 3-[(3-Methoxyphenoxy)methyl]benzoate1. NaOH, H2O/MeOH2. HCl1. Heat2. AcidificationThis compound

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com The synthesis of this compound can be made more environmentally benign through the adoption of greener methodologies.

Development of Eco-Friendly Solvent Systems and Reaction Conditions

A key aspect of green chemistry is the use of less toxic and more environmentally friendly solvents. researchgate.net In the context of Williamson ether synthesis, traditional polar aprotic solvents like DMF can be replaced with greener alternatives. For instance, the use of water as a solvent, facilitated by phase-transfer catalysts or surfactants, has been explored for etherification reactions. researchgate.net Solvent-free conditions, where the reaction is carried out in the melt or with a solid base, also represent a significant step towards a greener process. researchgate.net

Microwave-assisted synthesis has also emerged as a green technique that can often reduce reaction times, improve yields, and decrease energy consumption. researchgate.net

Implementation of Catalytic Approaches for Process Efficiency

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and less wasteful chemical processes. mdpi.com In the synthesis of diaryl ethers, the development of more efficient and recyclable catalysts is an active area of research. For palladium-catalyzed couplings, the use of highly active catalysts allows for lower catalyst loadings, which reduces cost and the amount of residual metal in the final product. libretexts.org

The use of solid acid or base catalysts can simplify product purification and allow for the recycling of the catalyst, thereby minimizing waste. mdpi.com For instance, in the esterification step to form a methyl benzoate (B1203000) precursor, solid acid catalysts can be employed instead of traditional strong mineral acids like sulfuric acid, which are corrosive and generate significant waste. mdpi.com

Green ApproachApplication in SynthesisBenefit
Eco-friendly SolventsUse of water with surfactants in Williamson ether synthesis. researchgate.netReduced toxicity and environmental impact.
Solvent-free ConditionsEtherification of phenols under solvent-free conditions. researchgate.netElimination of solvent waste.
CatalysisUse of highly active palladium catalysts for C-O coupling.Lower catalyst loading, reduced metal waste.
Recyclable CatalystsEmployment of solid acid catalysts for esterification. mdpi.comSimplified purification and catalyst reuse.

Derivatization and Functionalization Strategies of this compound

The molecular architecture of this compound presents multiple reactive sites amenable to chemical modification. These include the carboxylic acid group, two distinct aromatic rings, a benzylic ether linkage, and a methoxy (B1213986) group. Such structural features allow for a diverse range of derivatization and functionalization strategies, enabling the synthesis of a library of analogues with modified physicochemical properties. Key transformations can be categorized based on the reactivity of these specific functional groups.

Carboxylic Acid Reactivity: Esterification and Amidation

The carboxylic acid moiety is a primary site for derivatization through common condensation reactions such as esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or a solid acid catalyst, is a common approach. tcu.eduyoutube.commdpi.com This reaction is an equilibrium process, and yields can be maximized by using an excess of the alcohol or by removing water as it is formed. truman.edu For instance, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid under reflux would yield methyl 3-[(3-methoxyphenoxy)methyl]benzoate. youtube.commdpi.com

Amidation: The synthesis of amides from this compound requires reacting the carboxylic acid with a primary or secondary amine. youtube.com Direct condensation of a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures. nih.gov More commonly, the carboxylic acid is first activated using a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), carbonyldiimidazole (CDI)) or converted to a more reactive species like an acyl chloride (using thionyl chloride or oxalyl chloride). colostate.edu This activated intermediate then readily reacts with an amine to form the corresponding amide. For example, treatment with thionyl chloride would produce 3-[(3-methoxyphenoxy)methyl]benzoyl chloride, which upon reaction with an amine such as methylamine, would yield N-methyl-3-[(3-methoxyphenoxy)methyl]benzamide. youtube.com

Table 1: Examples of Esterification and Amidation Products
Reaction TypeReagentProduct Name
EsterificationMethanol (CH₃OH) / H⁺Methyl 3-[(3-methoxyphenoxy)methyl]benzoate
EsterificationEthanol (C₂H₅OH) / H⁺Ethyl 3-[(3-methoxyphenoxy)methyl]benzoate
AmidationAmmonia (NH₃)3-[(3-Methoxyphenoxy)methyl]benzamide
AmidationMethylamine (CH₃NH₂)N-Methyl-3-[(3-methoxyphenoxy)methyl]benzamide

Aromatic Ring Functionalization: Electrophilic Aromatic Substitution Patterns

The compound possesses two aromatic rings, each with different substitution patterns, leading to complex regioselectivity in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The outcome of such reactions is governed by the directing effects and the activating or deactivating nature of the existing substituents. libretexts.org

Benzoic Acid Ring (Ring A): This ring is substituted with a carboxylic acid group (-COOH) and a benzyloxymethyl group (-CH₂OAr). The carboxylic acid is a strong deactivating group and a meta-director. libretexts.org The benzyloxymethyl group is an activating group and an ortho, para-director. Given their meta relationship, their directing effects are additive. The positions ortho to the activating group (C-2, C-6) and meta to the deactivating group (C-5) are the most likely sites for substitution. However, the strong deactivating nature of the carboxyl group will make substitution on this ring significantly slower than on the phenoxy ring. libretexts.org

Phenoxy Ring (Ring B): This ring is substituted with a methoxy group (-OCH₃) and an aryloxymethyl group (-OCH₂Ar). Both are strongly activating, ortho, para-directing ether groups. The methoxy group directs incoming electrophiles to its ortho (C-2', C-6') and para (C-4') positions. The aryloxymethyl group also directs to its ortho (C-2', C-4') and para (C-6') positions. Therefore, positions 2', 4', and 6' are all highly activated and potential sites for substitution. Steric hindrance may play a role in favoring substitution at the C-4' and C-6' positions over the C-2' position, which is flanked by the two existing substituents.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation/acylation. minia.edu.eglibretexts.org Due to the higher electron density, electrophilic substitution is expected to occur preferentially on the phenoxy ring (Ring B). youtube.com

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product(s) on Phenoxy Ring (Ring B)
NitrationHNO₃, H₂SO₄3-[(4-Nitro-3-methoxyphenoxy)methyl]benzoic acid and 3-[(6-Nitro-3-methoxyphenoxy)methyl]benzoic acid
BrominationBr₂, FeBr₃3-[(4-Bromo-3-methoxyphenoxy)methyl]benzoic acid and 3-[(6-Bromo-3-methoxyphenoxy)methyl]benzoic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-[(4-Acetyl-3-methoxyphenoxy)methyl]benzoic acid and 3-[(6-Acetyl-3-methoxyphenoxy)methyl]benzoic acid

Transformations Involving the Methoxy Group (e.g., Demethylation Reactions)

The methoxy group (-OCH₃) is an aryl methyl ether, which can be cleaved to the corresponding phenol (B47542) through demethylation. This reaction is important for unmasking a hydroxyl group, which can serve as a handle for further functionalization. Common reagents for demethylation include strong protic acids (e.g., HBr), Lewis acids (e.g., boron tribromide (BBr₃), aluminum chloride (AlCl₃)), and nucleophilic agents. google.com For example, reacting this compound with BBr₃ in an inert solvent like dichloromethane (B109758) would selectively cleave the methyl-oxygen bond to yield 3-[(3-hydroxyphenoxy)methyl]benzoic acid. Certain thiol-based reagents, such as 3-mercaptopropionic acid in the presence of a base, have also been developed for the efficient demethylation of aromatic methyl ethers. google.com

Table 4: Demethylation Transformation
TransformationReagent(s)Product
DemethylationBoron tribromide (BBr₃)3-[(3-Hydroxyphenoxy)methyl]benzoic acid

Advanced Spectroscopic and Crystallographic Characterization of 3 3 Methoxyphenoxy Methyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom within the 3-[(3-Methoxyphenoxy)methyl]benzoic acid molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Resonances

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on both benzene (B151609) rings, the aliphatic protons of the methylene (B1212753) (-CH₂-) bridge, and the methoxy (B1213986) (-OCH₃) group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values for each signal would provide critical information about the electronic environment and neighboring protons. However, specific, experimentally determined ¹H NMR data for this compound is not available in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and confirm the structural assembly, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques would reveal correlations between protons and carbons, confirming the precise bonding arrangement and spatial relationships within the molecule. Unfortunately, no published 2D NMR data for this specific compound is available.

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HR-MS) would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass would allow for the determination of its elemental formula, serving as a key piece of evidence for its chemical identity. A search for HR-MS data for this compound did not yield any specific results.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion). Analysis of the resulting fragment ions provides valuable information about the compound's structure and chemical bonds. The fragmentation pathways of this compound would be expected to involve characteristic cleavages of the ether linkage and losses from the benzoic acid moiety. However, no experimental MS/MS studies detailing these fragmentation mechanisms for the title compound are currently available in the public domain.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

No specific experimental IR or Raman spectral data for this compound has been found in the literature. A detailed analysis of its vibrational modes requires experimental spectra or high-level computational studies that are not currently available.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no results for the crystal structure of this compound. Consequently, a discussion of its specific crystal packing, hydrogen bonding, conformation, and dihedral angles cannot be provided.

Information on the crystal packing and hydrogen bonding networks is contingent on the determination of the compound's crystal structure through X-ray diffraction analysis, which has not been publicly reported.

The specific conformation of this compound in the solid state is unknown, as no crystallographic data is available.

The dihedral angle between the benzoic acid and methoxyphenoxy rings is a key conformational parameter that can only be determined from its crystal structure, which is not available.

Advanced Chromatographic and Hyphenated Analytical Techniques

While general HPLC methods for benzoic acid derivatives are common, a specific, validated HPLC method for the separation and analysis of this compound has not been described in the reviewed literature. The development of such a method would require experimental optimization of parameters like column type, mobile phase composition, and detector settings.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation and identification of volatile and semi-volatile compounds. However, direct GC-MS analysis of molecules such as this compound is often hindered by their low volatility and the presence of polar functional groups, namely the carboxylic acid group. colostate.edujfda-online.com To overcome these limitations and facilitate effective chromatographic separation and mass spectral analysis, a crucial sample preparation step known as derivatization is employed. nih.govgcms.cz This process involves the chemical modification of the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis. jfda-online.com

For carboxylic acids like this compound, the most common derivatization strategies are silylation and alkylation. colostate.edu Silylation, for instance, involves the replacement of the acidic proton of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This conversion to a TMS ester significantly reduces the polarity and increases the volatility of the compound. colostate.edunih.gov

Upon successful derivatization, the volatile derivative is introduced into the GC-MS system. In the gas chromatograph, the derivative is separated from other components of the sample mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated derivative then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. researchgate.netdocbrown.info

The fragmentation pattern observed in the mass spectrum provides valuable structural information about the original molecule. For a silylated derivative of this compound, characteristic fragments would be expected. A common fragmentation pathway for trimethylsilyl derivatives is the loss of a methyl group (CH₃•), resulting in a prominent ion at [M-15]⁺, where M is the molecular weight of the derivative. researchgate.net

Further fragmentation can be predicted by considering the structure of the parent molecule. Cleavage of the bond between the carboxyl group and the phenyl ring could lead to fragments corresponding to the derivatized carboxyl group and the remaining part of the molecule. Based on the known fragmentation of benzoic acid, significant ions such as [M-17]⁺ (loss of •OH in the underivatized form) and m/z 105 ([C₆H₅CO]⁺) are characteristic. docbrown.info For the derivatized form of this compound, analogous fragmentation would be anticipated, influenced by the presence of the methoxyphenoxy and methylbenzoic acid moieties.

The interpretation of the resulting mass spectrum, including the molecular ion peak and the various fragment ions, allows for the unequivocal identification and quantification of the analyte. The retention time from the gas chromatograph provides an additional layer of identification.

Below is a hypothetical data table illustrating the kind of data that would be generated from a GC-MS analysis of a trimethylsilyl (TMS) derivative of this compound.

Retention Time (min) Proposed Fragment Ion m/z (Mass-to-Charge Ratio) Relative Abundance (%) Interpretation
12.5[M]⁺33015Molecular ion of the TMS derivative
12.5[M-15]⁺31580Loss of a methyl group from the TMS moiety
12.5[M-89]⁺24140Loss of the TMS-carboxyl group
12.5[C₇H₅O₂Si(CH₃)₂]⁺17960Fragment containing the silylated benzoic acid moiety
12.5[C₇H₇O₂]⁺12330Fragment corresponding to the methoxyphenoxy group
12.5[C₆H₅CO]⁺10550Benzoyl cation, characteristic of benzoic acid derivatives
12.5[Si(CH₃)₃]⁺73100Trimethylsilyl cation (base peak)

This data is illustrative and based on predictable fragmentation patterns for similar compounds.

Computational Chemistry and Molecular Modeling of 3 3 Methoxyphenoxy Methyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 3-[(3-Methoxyphenoxy)methyl]benzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(2d,p), are used to predict its lowest energy conformation. vjst.vn This process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, representing the equilibrium geometry. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

Beyond structural prediction, DFT is also utilized to forecast spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectroscopy. A comparison between calculated and experimental spectra can help confirm the molecular structure and the accuracy of the computational model. researchgate.net Time-dependent DFT (TD-DFT) can further be used to predict electronic transitions, which are observed in UV-Vis spectroscopy. researchgate.net

Illustrative Optimized Geometry Parameters for this compound

This table presents hypothetical data based on typical values for similar benzoic acid derivatives to illustrate the output of a DFT calculation, as specific published data for this molecule is not available.

ParameterValueParameterValue
Bond Lengths (Å) **Bond Angles (°) **
C(carboxyl)-C(ring)1.49C-C(carboxyl)-O118.5
C=O (carboxyl)1.22C-C(carboxyl)-OH120.0
C-OH (carboxyl)1.35O=C-OH121.5
C(ring)-CH21.51C(ring)-C-O(ether)109.5
CH2-O(ether)1.43C-O-C(methoxy-ring)118.0
O(ether)-C(methoxy-ring)1.37

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive and polarizable. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. malayajournal.org It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, and positive potential near the acidic hydrogen of the carboxyl group.

Illustrative Quantum Chemical Descriptors

This table contains representative values to illustrate the output of FMO analysis. Specific published data for this molecule is not available.

DescriptorValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3
Chemical Hardness (η)2.65
Electronegativity (χ)3.85
Chemical Potential (μ)-3.85

Molecular Docking Studies for Predictive Receptor-Ligand Interactions (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in predicting how a molecule like this compound might interact with biological macromolecules such as enzymes.

The primary goal of molecular docking is to simulate the binding process and estimate the binding affinity, which is often expressed as a "docking score" in units of energy (e.g., kcal/mol). researchgate.net A lower (more negative) score generally indicates a more favorable and stable interaction. The docking process involves placing the ligand in various positions and orientations within the receptor's active site and evaluating the interaction energy for each "pose." This evaluation considers forces such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For this compound, docking could predict its potential to inhibit an enzyme by identifying key interactions, such as hydrogen bonds formed by its carboxyl group or hydrophobic contacts involving its aromatic rings, with amino acid residues in the enzyme's active site.

A crucial aspect of docking is the analysis of the ligand's conformation upon binding. Flexible ligands like this compound can adopt numerous shapes. Docking algorithms explore this conformational space to find the geometry that best fits the active site. nih.gov This analysis reveals how the molecule adapts its structure to maximize favorable interactions with the protein. For instance, the dihedral angles of the ether linkage and the orientation of the benzoic acid group might adjust to form specific hydrogen bonds or to fit within a hydrophobic pocket of the binding site, a process that can be visualized and analyzed post-docking. researchgate.net

Hypothetical Molecular Docking Results with a Target Enzyme

This table provides an illustrative example of docking results. The target enzyme and data are hypothetical.

ParameterResult
Target EnzymeCyclooxygenase-2 (COX-2)
Docking Score (kcal/mol)-8.5
Key Interacting Residues
Hydrogen BondArg120, Tyr355
Hydrophobic InteractionLeu352, Val523, Ala527
Pi-Alkyl InteractionVal116

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior (Non-Clinical Focus)

While geometry optimization provides a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, vibrates, and changes conformation in a given environment (e.g., in water). nih.govtandfonline.com

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule possesses several rotatable bonds, including those around the central methylene-ether bridge. An MD simulation can reveal the preferred range of dihedral angles for these bonds, the energy barriers between different conformations, and the timescale of transitions between them. nih.gov This information is critical for understanding how the molecule behaves in solution and how its flexibility might influence its ability to bind to a receptor. By analyzing the trajectory, one can identify the most populated conformational states and understand the dynamic nature of its interactions with its surroundings, providing a more complete picture than static models alone. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a molecule like this compound, a non-clinical QSAR study would aim to predict its efficacy in a specific biological context, such as enzyme inhibition or receptor binding, without resorting to clinical trial data. This approach is instrumental in the early phases of drug discovery and chemical research for optimizing lead compounds and prioritizing synthesis efforts.

The process involves creating a dataset of structurally similar compounds with known biological activities. For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties (charge distribution), and hydrophobicity. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity.

The development of a predictive QSAR model for a series of compounds including this compound would begin with the calculation of a wide array of molecular descriptors. These descriptors are categorized into several classes:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological Descriptors: These are 2D descriptors that represent the connectivity of atoms within the molecule.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe electronic properties like HOMO-LUMO energies and charge distributions.

Once calculated, statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) would be used to create a mathematical equation linking a selection of these descriptors to the biological efficacy. The quality and predictive power of the resulting model are assessed through rigorous internal and external validation procedures.

Table 1: Hypothetical Molecular Descriptors for a QSAR Model (Note: This table is for illustrative purposes only, as no specific model exists for this compound.)

Descriptor TypeDescriptor NameHypothetical Value for this compound
ConstitutionalMolecular Weight258.26 g/mol
TopologicalWiener IndexHypothetical Value
GeometricalMolecular Surface AreaHypothetical Value
Quantum ChemicalDipole MomentHypothetical Value
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Hypothetical Value

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on a QSAR model and the structures of the most active compounds in a series, a pharmacophore model can be developed for this compound and its analogues.

This model would identify the key structural motifs, or "pharmacophoric elements," that are critical for biological activity. For this compound, these elements would likely include:

A Hydrogen Bond Acceptor: The carboxylic acid group.

A Hydrogen Bond Donor: The hydroxyl of the carboxylic acid.

Aromatic Rings: The two phenyl rings.

A Hydrophobic Feature: The methoxy group and the general nonpolar regions of the molecule.

An Ether Linkage: The oxygen atom connecting the two ring systems.

The spatial arrangement of these features is crucial. The pharmacophore model would define the precise distances and angles between these elements that are optimal for binding to the target. This information is invaluable for designing new molecules with potentially enhanced efficacy, as it guides chemists in modifying the lead structure to better fit the pharmacophoric requirements.

Table 2: Hypothetical Pharmacophoric Features (Note: This table is for illustrative purposes only.)

Pharmacophoric FeatureStructural Moiety in this compound
Hydrogen Bond AcceptorCarbonyl oxygen of the carboxylic acid
Hydrogen Bond DonorHydroxyl group of the carboxylic acid
Aromatic Ring 1Benzoic acid ring
Aromatic Ring 2Methoxyphenoxy ring
Hydrophobic CenterMethoxy group

Based on a comprehensive search of available scientific literature, there is currently no specific published data regarding the non-clinical in vitro biological activity of the chemical compound This compound .

Extensive searches for research detailing this compound's effects on enzyme modulation, antioxidant pathways, or cellular signal transduction in non-human systems did not yield any specific results. The scientific studies available focus on structurally related but distinct benzoic acid derivatives.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline for This compound , as the required research findings and data for the specified subsections are not present in the accessible literature.

Non Clinical Biological Activity and Mechanistic Investigations of 3 3 Methoxyphenoxy Methyl Benzoic Acid

In Vitro Biological Activity Assessments in Non-Human Systems

Cellular Pathway Modulation in Non-Human Cell Lines

Investigations into Metabolic Regulation

There is currently no available scientific literature detailing investigations into the effects of 3-[(3-Methoxyphenoxy)methyl]benzoic acid on metabolic regulation.

Antimicrobial and Antiviral Efficacy Studies in Non-Human Pathogen Models

No studies were found that evaluated the antimicrobial or antiviral efficacy of this compound in non-human pathogen models.

Mechanistic Elucidation of Observed Biological Effects (Non-Clinical Focus)

Consistent with the absence of primary biological activity data, there are no studies elucidating the mechanisms of action for this compound.

Identification of Specific Molecular Targets and Binding Mechanisms

No research has been published that identifies the specific molecular targets or binding mechanisms of this compound.

Elucidation of Downstream Signaling Cascades and Cellular Responses

There is no information available regarding the downstream signaling cascades or cellular responses that might be modulated by this compound.

Investigation of Receptor Modulation and Binding Specificity

No studies have been conducted to investigate the receptor modulation or binding specificity of this compound.

In Vivo Efficacy and Pharmacodynamic Endpoints in Pre-clinical Non-Human Animal Models

There is no available data to report for this section.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses Non Clinical Focus

Impact of Positional Isomerism on Biological Activity and Selectivity

Shifting the [(3-Methoxyphenoxy)methyl] group to the ortho- or para-positions would significantly alter the molecule's spatial arrangement. For instance, an ortho-isomer would place the bulky substituent adjacent to the carboxylic acid, potentially leading to steric hindrance that could affect its interaction with a receptor's binding pocket or even alter the acidity of the carboxyl group. A para-isomer would result in a more linear and extended conformation compared to the bent shape of the meta-isomer.

Studies on other benzoic acid derivatives have shown that such positional changes can have a profound impact on activity. For example, in a study on the antibacterial activity of hydroxyl and methoxyl derivatives of benzoic acid against E. coli, the position of the substituent in relation to the carboxylic group was a key determinant of efficacy. nih.govnih.gov The location of a single hydroxyl group influenced the amount of biofilm formed, demonstrating that the further the group was from the carboxylic acid, the less biofilm was produced. nih.gov This highlights that each positional isomer must be considered a distinct compound with a unique biological profile.

Similarly, the position of the methoxy (B1213986) group on the phenoxy ring is crucial. Moving the methoxy group from the meta-position (position 3) to the ortho- or para-positions would change the electronic properties and hydrogen-bonding capabilities of the phenoxy ring, thereby influencing its interaction with a target.

Table 1: Hypothetical Impact of Positional Isomerism on Receptor Binding Affinity

CompoundIsomer Position (Benzoic Acid)Isomer Position (Phenoxy Ring)Expected ConformationHypothetical Receptor Binding Affinity
3-[(3-Methoxyphenoxy)methyl]benzoic acidmeta-meta-BentBaseline
2-[(3-Methoxyphenoxy)methyl]benzoic acidortho-meta-Potentially Twisted (Steric Hindrance)Likely Reduced
4-[(3-Methoxyphenoxy)methyl]benzoic acidpara-meta-LinearVariable (Target Dependent)
3-[(4-Methoxyphenoxy)methyl]benzoic acidmeta-para-BentVariable (Altered Electronics)
3-[(2-Methoxyphenoxy)methyl]benzoic acidmeta-ortho-BentVariable (Altered Electronics/Sterics)

Role of Functional Group Modifications on Efficacy and Potency

Significance of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional moiety in many biologically active compounds. tu.edu.iq Its presence in this compound is significant for several reasons. Primarily, it can act as a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygen atoms). iomcworld.com This allows for strong and specific interactions with amino acid residues like serine, threonine, or tyrosine in a receptor's active site.

Furthermore, at physiological pH, the carboxylic acid group can be deprotonated to form a carboxylate anion. This negative charge can form strong ionic bonds or salt bridges with positively charged residues such as lysine (B10760008) or arginine, anchoring the molecule within the binding site. The protonated (acidic) form is generally more lipophilic and better able to cross cell membranes, while the deprotonated (anionic) form is more water-soluble. nih.gov This pH-dependent behavior is crucial for the compound's pharmacokinetic and pharmacodynamic properties. nih.gov Esterification or replacement of the carboxylic acid with other functional groups, such as an amide or a tetrazole, would drastically alter these interactions and, consequently, the biological activity.

Contribution of the Methoxy Group to Receptor Interactions and Biological Profiles

The methoxy (-OCH₃) group on the phenoxy ring is an important modulator of the compound's properties. As a strong electron-donating group, it increases the electron density of the aromatic ring through resonance. researchgate.net This can enhance π-π stacking or other non-covalent interactions with aromatic residues (e.g., phenylalanine, tryptophan) in a binding pocket.

The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming additional stabilizing interactions with the biological target. researchgate.net Moreover, the methoxy group increases the lipophilicity of the molecule compared to a corresponding hydroxyl group, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This balance of electronic enhancement and low steric hindrance makes the methoxy group a favorable substituent in drug design. researchgate.net

Effects of Substituent Patterns on the Aromatic Rings

The biological activity of diaryl ether derivatives can be finely tuned by altering the substituent patterns on the aromatic rings. nih.gov The introduction of different functional groups can modify the compound's size, shape, lipophilicity, and electronic character.

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH₂), or additional methoxy (-OCH₃) groups generally increase the electron density of the ring, potentially enhancing interactions with electron-deficient sites on a receptor. rsc.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or halogens (e.g., -Cl, -F) decrease the ring's electron density. beilstein-journals.org Halogens, in particular, can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. SAR studies on other diaryl ethers have shown that the presence of a chlorine or hydroxyl group at the para-position can significantly enhance antitumor activity. nih.gov

Lipophilicity: Adding lipophilic substituents, such as alkyl chains or additional aromatic rings, generally increases the compound's lipophilicity. researchgate.net This can improve membrane permeability but may also lead to increased non-specific binding or lower solubility.

Table 2: Predicted Effects of Aromatic Ring Substitutions on Activity

SubstituentPositionElectronic EffectPredicted Impact on Activity
-Clpara- (Phenoxy Ring)Electron-withdrawing, InductivePotential increase via halogen bonding/altered electronics
-OHpara- (Phenoxy Ring)Electron-donating, ResonancePotential increase via H-bonding
-NO₂para- (Benzoic Ring)Strongly Electron-withdrawingLikely decrease due to significant electronic shift
-CH₃ortho- (Benzoic Ring)Weakly Electron-donatingPotential decrease due to steric hindrance

Stereochemical Considerations and Chiral Influences on Biological Activity

While this compound itself is an achiral molecule, the introduction of certain substituents could create a chiral center. For example, replacing one of the hydrogen atoms on the bridging methylene (B1212753) carbon with a methyl group would result in a chiral center, leading to the existence of two enantiomers (R and S forms).

In such cases, stereochemistry would become a paramount factor in biological activity. nih.gov Living systems are inherently chiral, composed of L-amino acids and D-sugars, causing biological targets like enzymes and receptors to be chiral as well. Consequently, the two enantiomers of a chiral drug can interact differently with these targets. nih.govmdpi.com

Often, only one enantiomer (the eutomer) is responsible for the desired biological effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable effects. tru.ca The distinct three-dimensional arrangement of atoms in each enantiomer dictates its ability to fit precisely into a chiral binding site. nih.gov Therefore, if derivatives of this compound were developed that contained chiral centers, the separation and individual testing of each stereoisomer would be essential to fully understand their SAR and identify the most potent and selective compound.

In-Depth Analysis of this compound: A Look at Computational and Experimental Correlation in Structure-Activity Relationships

Currently, a comprehensive analysis correlating computational predictions with experimental structure-activity relationship (SAR) and structure-property relationship (SPR) observations specifically for the chemical compound This compound is not available in publicly accessible scientific literature. While extensive research exists on the broader class of benzoic acid derivatives, detailed studies focusing on this particular molecule are scarce.

General methodologies involving both computational and experimental techniques are widely used to investigate compounds of this nature. Computational approaches, such as Density Functional Theory (DFT), are often employed to predict molecular geometries, electronic properties, and spectroscopic characteristics of benzoic acid derivatives. These theoretical calculations provide valuable insights into the molecule's behavior and potential interactions.

Experimentally, techniques like FT-IR, FT-Raman, and NMR spectroscopy are used to characterize the structure and properties of these compounds. Such experimental data is crucial for validating and refining computational models. Studies on related benzoic acid derivatives have demonstrated a good correlation between calculated parameters and experimental findings, particularly for geometric and spectroscopic properties.

The exploration of SAR and SPR for novel compounds is a cornerstone of medicinal chemistry and materials science. Typically, this involves synthesizing a series of related analogs and evaluating their biological activity or physical properties. The resulting data is then used to build predictive models, often employing machine learning and other computational tools, to guide the design of new molecules with enhanced characteristics.

Although specific data tables and detailed research findings for this compound are not available, the established principles of SAR and SPR analysis, which combine computational predictions with empirical evidence, would be the standard approach for its investigation. Future research dedicated to this compound would be necessary to generate the specific data required for a thorough comparison of its predicted and observed activities and properties.

Emerging Non Clinical Applications and Future Research Directions

Role of 3-[(3-Methoxyphenoxy)methyl]benzoic acid as a Versatile Synthetic Building Block

This compound, with its distinct structural motifs—a benzoic acid core, a flexible ether linkage, and a methoxy-substituted phenyl ring—presents itself as a highly versatile building block in synthetic organic chemistry. The presence of multiple reactive sites allows for its elaboration into a wide array of more complex molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

The carboxylic acid group is a primary handle for a variety of chemical transformations. It can be readily converted into esters, amides, or acid halides, paving the way for the construction of numerous organic compounds. For instance, coupling reactions involving the carboxylic acid moiety, such as those using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, can be employed to form ester or amide linkages with various alcohols and amines, respectively researchgate.net. This functionality is crucial for assembling larger molecules, including potential bioactive agents. The ether linkage, while generally stable, offers conformational flexibility to the molecule, which can be an important design element in medicinal chemistry. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups, further expanding its synthetic utility.

Utility in the Production of Xanthone Derivatives and Other Heterocyclic Systems

The core structure of this compound makes it a potential precursor for the synthesis of heterocyclic systems, most notably xanthones. Xanthones, with their dibenzo-γ-pyrone scaffold, are a class of oxygenated heterocyclic compounds with a wide range of biological activities uniroma1.itresearchgate.net. The general synthesis of xanthones can involve the cyclization of benzophenones or diaryl ethers under acidic conditions nih.gov. A plausible synthetic strategy could involve the transformation of this compound into a suitably substituted diaryl ether intermediate, which could then undergo intramolecular cyclization to form the xanthone core. The biosynthesis of xanthones in plants often involves precursors derived from the shikimate pathway, such as 3-hydroxybenzoic acid, highlighting the relevance of benzoic acid derivatives in the formation of these structures nih.govmdpi.com. While direct synthesis of xanthones from this specific benzoic acid derivative is not extensively documented, its structural elements are amenable to the established synthetic routes for this class of compounds.

Synthetic Transformations of the Carboxylic Acid Group

TransformationReagents/ConditionsProduct Class
EsterificationAlcohol, Acid Catalyst (e.g., H2SO4)Esters
Amide FormationAmine, Coupling Agent (e.g., DCC, EDC)Amides
Acid Halide FormationThionyl Chloride (SOCl2), Oxalyl ChlorideAcid Halides
ReductionLithium Aluminum Hydride (LiAlH4), Borane (BH3)Alcohols

Exploration of Catalytic Applications for the Compound

The application of this compound in catalysis, particularly in the field of metal-organic frameworks (MOFs), presents a promising area of research. MOFs are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands mdpi.com. The properties of MOFs, including their porosity, surface area, and catalytic activity, can be tuned by modifying the organic linker rsc.orgresearchgate.netrsc.org.

Carboxylic acids are common and effective linkers in the synthesis of MOFs. The dicarboxylate or polycarboxylate linkers are often used to build robust frameworks with catalytic capabilities mdpi.com. This compound, being a monocarboxylic acid, could potentially be used as a modulating linker to control the dimensionality or porosity of a MOF, or it could be functionalized to a dicarboxylic acid to act as a primary building block. The incorporation of this linker into a MOF could introduce specific functionalities that may enhance catalytic activity, for instance, in reactions such as CO2 hydrogenation or biomass conversion mdpi.com. The ether and methoxy (B1213986) groups could influence the electronic properties and the steric environment of the catalytic sites within the MOF.

Research into Agrochemical Potentials (e.g., Herbicidal or Pesticidal Properties)

While specific studies on the agrochemical properties of this compound are not prominent in the available literature, the general class of benzoic acid derivatives has been explored for such applications. Phenolic compounds and their derivatives are known to exhibit a range of biological activities, including antimicrobial and herbicidal effects rasayanjournal.co.in. The structural features of this compound, such as the substituted phenyl rings and the carboxylic acid moiety, are found in various bioactive molecules. Future research could involve screening this compound and its derivatives for herbicidal or pesticidal activity against a panel of common agricultural pests and weeds. Structure-activity relationship (SAR) studies could then be conducted to optimize the molecule for enhanced potency and selectivity.

Development as a Research Probe or Tool Compound for Biological Studies

Small-molecule probes are essential tools for elucidating biological pathways and validating therapeutic targets nih.gov. The development of this compound into a research probe is a plausible future direction. By attaching a reporter group, such as a fluorescent dye or a biotin tag, to the molecule, it could be used to visualize and track its interactions with biological targets within living cells nih.govmdpi.com. For instance, if a derivative of this compound is found to have a specific biological activity, a fluorescently labeled version could be synthesized to study its subcellular localization and mechanism of action. The carboxylic acid group provides a convenient point for chemical modification to append such tags.

Identification of Unexplored Mechanistic Pathways and Target Interactions

The biological activities of many benzoic acid derivatives are often linked to their ability to inhibit specific enzymes researchgate.netsemanticscholar.orgnih.gov. For example, certain benzoic acid derivatives have shown inhibitory potential against enzymes like tyrosinase and urease researchgate.netsemanticscholar.orgnih.gov. The specific molecular targets and mechanistic pathways of this compound remain largely unexplored.

Future research should focus on screening this compound against a broad range of biological targets, including enzymes, receptors, and ion channels. Once a target is identified, detailed mechanistic studies can be undertaken to understand the molecular basis of the interaction. Techniques such as enzyme kinetics, molecular docking, and structural biology can provide insights into the binding mode and the key interactions between the compound and its target. Such studies are crucial for the rational design of more potent and selective analogs with potential therapeutic applications.

Potential Research Directions

Research AreaObjectivePotential Methods
Agrochemical ScreeningTo identify potential herbicidal or pesticidal activity.In vitro and in vivo assays against common pests and weeds.
Development of Research ProbesTo create tools for studying biological interactions.Synthesis of fluorescently or otherwise tagged derivatives.
Target IdentificationTo discover the biological targets of the compound.High-throughput screening, affinity chromatography.
Mechanistic StudiesTo understand the mode of action at the molecular level.Enzyme kinetics, molecular docking, X-ray crystallography.

Design and Synthesis of Novel Multi-target Compounds Based on the this compound Scaffold

The development of multi-target compounds, which are single chemical entities designed to interact with multiple biological targets, represents a promising strategy in modern drug discovery, particularly for complex multifactorial diseases. The structural framework of this compound presents a versatile scaffold for the design of such multi-target agents. Its constitution, featuring a flexible ether linkage connecting two aromatic rings, one of which is substituted with a carboxylic acid group, allows for diverse chemical modifications to achieve desired polypharmacological profiles.

The core principle behind utilizing this scaffold lies in the strategic incorporation of different pharmacophoric features onto its structure. These modifications can be tailored to interact with the binding sites of various target proteins implicated in a particular disease cascade. For instance, in the context of neurodegenerative diseases like Alzheimer's, a multi-target approach could involve the simultaneous inhibition of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs) nih.gov. The this compound scaffold could be systematically derivatized to explore this dual activity.

The synthesis of novel derivatives would typically commence with the core this compound structure. The carboxylic acid group offers a convenient handle for amide bond formation with a variety of amines, thereby introducing new functionalities. The aromatic rings can also be subjected to electrophilic substitution reactions to introduce substituents that may enhance binding to secondary targets.

A hypothetical design strategy for a dual inhibitor of AChE and hCA based on the this compound scaffold is presented below:

Scaffold Position Modification Strategy Rationale for Multi-Target Activity
Benzoic Acid MoietyAmidation with N-substituted piperazinesThe piperazine ring is a known pharmacophore for AChE inhibition, interacting with the peripheral anionic site of the enzyme.
Methoxyphenoxy MoietyDemethylation followed by sulfonylationThe resulting phenol (B47542) can be converted to a sulfonate, a functional group known to interact with the zinc ion in the active site of carbonic anhydrases.
Methylene (B1212753) BridgeReplacement with a carbonyl or amine linkerTo explore the impact of linker rigidity and hydrogen bonding capacity on dual target binding affinity.

This table presents a hypothetical design strategy for illustrative purposes.

Further research in this area would involve the synthesis of a library of these derivatives, followed by in vitro screening against the target enzymes. Promising lead compounds would then be subjected to further optimization and in-depth structure-activity relationship (SAR) studies to refine their dual-inhibitory potential. The conformational flexibility of the ether linkage in the parent scaffold is a key feature that could allow for the optimal orientation of the introduced pharmacophores within the binding sites of different enzymes nih.gov.

Consideration of Advanced Materials Science Applications

The unique molecular architecture of this compound and its potential derivatives also suggests their utility in the realm of advanced materials science. The presence of aromatic rings, a flexible ether linkage, and a carboxylic acid group provides a combination of properties that can be exploited for the development of novel functional materials.

One promising avenue of exploration is in the field of liquid crystals. Benzoic acid derivatives are known to form liquid crystalline phases through hydrogen bonding interactions between their carboxylic acid groups nih.gov. The self-assembly of these molecules can lead to the formation of ordered structures, such as smectic or nematic phases, which are crucial for applications in displays and optical sensors nih.gov. The specific structure of this compound, with its bent diaryl ether core, could lead to the formation of unique mesophases with interesting electro-optical properties.

The synthesis of a homologous series of 3-[(3-alkoxyphenoxy)methyl]benzoic acids, where the methoxy group is replaced by longer alkyl chains, could be a viable strategy to induce and tune liquid crystalline behavior. The interplay between the hydrogen bonding of the carboxylic acid dimers and the van der Waals interactions of the alkyl chains would dictate the thermal range and stability of the resulting mesophases.

Derivative of this compound Potential Material Application Underlying Chemical Principle
Long-chain alkyl ether analoguesThermotropic Liquid CrystalsSelf-assembly through hydrogen bonding and micro-segregation of aliphatic and aromatic moieties.
Incorporation of electron-donating/-withdrawing groups on aromatic ringsNon-linear Optical (NLO) MaterialsCreation of a molecular dipole and potential for second-harmonic generation in a non-centrosymmetric crystal packing.
Polymerization of vinyl-functionalized derivativesHigh-performance PolymersThe rigid aromatic units could impart high thermal stability and mechanical strength to the resulting polymer.

This table outlines potential materials science applications based on the structural features of the parent compound and its hypothetical derivatives.

Furthermore, the polar nature of the methoxy and carboxylic acid groups, combined with the polarizable aromatic systems, suggests that derivatives of this compound could be investigated for applications in non-linear optics. By strategically introducing electron-donating and electron-withdrawing groups onto the aromatic rings, it may be possible to engineer molecules with large second-order hyperpolarizabilities. The crystal engineering of such derivatives to achieve a non-centrosymmetric packing arrangement would be a critical step in realizing their potential as second-harmonic generating materials.

Future research in this direction would involve the synthesis of these novel materials, followed by their characterization using techniques such as differential scanning calorimetry, polarized optical microscopy, and X-ray diffraction to confirm their liquid crystalline or specific crystalline structures. Subsequent evaluation of their optical and electronic properties would then determine their suitability for the targeted advanced materials science applications.

Q & A

Q. What are the established synthetic methods for 3-[(3-Methoxyphenoxy)methyl]benzoic acid?

The compound is synthesized via nucleophilic substitution reactions. Two optimized protocols are:

  • Method A : React 3-methoxyphenol with 2-(bromomethyl)benzoic acid using NaH (1.5 eq.) in DMF under reflux for 24 hours, followed by hydrolysis with NaOH and acidification .
  • Method B : Employ K₃PO₄ (2 eq.) as a base in toluene under reflux for 5 hours, followed by KOH/MeOH hydrolysis. This method reduces reaction time and improves yield compared to Method A .
    Characterization typically involves HPLC purity checks (>95%) and spectroscopic validation (¹H/¹³C NMR) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement) provides unambiguous structural confirmation, with key metrics like R-factor (<0.1) and mean C–C bond length deviations (e.g., 0.005 Å) .
  • NMR spectroscopy : ¹H NMR in DMSO-d₆ reveals distinct aromatic proton signals (δ 7.0–8.0 ppm) and methoxy group resonances (δ ~3.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 289.1) .

Q. What safety protocols are recommended for handling this compound?

  • Waste disposal : Segregate chemical waste and collaborate with certified biohazard disposal services to mitigate environmental contamination .
  • PPE : Use nitrile gloves, lab coats, and FFP3 respirators. Ensure fume hoods are used during synthesis to limit inhalation exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Systematic optimization involves:

  • Solvent screening : Replace DMF with toluene to reduce side reactions (e.g., ester hydrolysis) .
  • Base selection : K₃PO₄ outperforms NaH in minimizing byproducts, achieving >80% yield in 5 hours .
  • Temperature control : Reflux at 110°C (toluene) enhances reaction kinetics without degrading the methoxy group .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Case example : Discrepancies in aromatic proton assignments (NMR vs. X-ray) arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility .
  • Validation : Cross-reference crystallographic torsion angles (e.g., C–O–C bond angles from SHELX) with DFT-optimized geometries to identify static vs. dynamic structural features .

Q. What computational tools predict the compound’s reactivity or intermolecular interactions?

  • PubChem data : Leverage InChI keys (e.g., TWNHXNIWEDCAEW-UHFFFAOYSA-N) to retrieve physicochemical properties like logP (2.1) and hydrogen-bonding capacity (2 donors, 7 acceptors) .
  • Docking studies : Use the compound’s 3D structure (from X-ray data) to model interactions with biological targets (e.g., enzyme active sites) via AutoDock Vina .

Q. How does the compound’s crystal packing influence its physicochemical properties?

  • SHELX refinement : Analysis of unit-cell parameters (e.g., monoclinic P2₁/c space group) reveals intermolecular hydrogen bonds (O–H···O) between benzoic acid groups, enhancing thermal stability (m.p. 233–236°C) .
  • Hirshfeld surface analysis : Quantify contributions of H-bonding (∼60%) and van der Waals interactions (∼30%) to lattice energy .

Methodological Tables

Q. Table 1. Synthetic Optimization of this compound

ConditionMethod A (NaH/DMF)Method B (K₃PO₄/toluene)
Reaction Time24 h5 h
Yield65%82%
Purity (HPLC)>95%>98%
Key AdvantageHigh reproducibilityFaster, higher yield
Source: Adapted from Scheme 2,

Q. Table 2. Key Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
R-factor0.062
Mean C–C Bond Dev.0.005 Å
H-bond Length1.82 Å (O–H···O)
Source:

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